molecular formula C9H15NO2 B13118410 7-Azaspiro[3.5]nonane-2-carboxylic acid

7-Azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13118410
M. Wt: 169.22 g/mol
InChI Key: AIUURUPEPJRTSD-UHFFFAOYSA-N
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Description

Significance of Three-Dimensionality and Sp³-Rich Character in Drug Design

In recent years, a major trend in medicinal chemistry has been the shift away from flat, aromatic-heavy molecules towards more three-dimensional (3D) structures, a concept often termed "escaping from flatland." nih.gov The shape and three-dimensional arrangement of a molecule are critical for its ability to recognize and interact effectively with complex biological targets like proteins. nih.gov Molecules with a higher fraction of sp³-hybridized carbon atoms—and thus a more complex 3D geometry—are associated with a greater likelihood of success in clinical trials. nih.govlifechemicals.com

The advantages of incorporating 3D, sp³-rich scaffolds into drug candidates are multifaceted. These structures can project functional groups into space in precise orientations, enabling more specific and potent interactions with the binding sites of target proteins. tandfonline.com This enhanced shape complementarity can lead to improved potency and selectivity, while simultaneously reducing off-target effects. tandfonline.com Furthermore, increasing the three-dimensionality of a molecule can positively influence its physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of 2D vs. 3D Scaffolds in Drug Design

Feature Predominantly 2D (sp²-rich) Scaffolds Predominantly 3D (sp³-rich) Scaffolds
Geometry Planar, rigid Complex, defined spatial arrangements
Target Interaction Often relies on pi-stacking and planar interactions Enables precise vectoral projection of substituents into binding pockets. tandfonline.com
Solubility Generally lower aqueous solubility Often improved aqueous solubility
Metabolic Stability Aromatic rings can be prone to oxidative metabolism Saturated rings can offer greater metabolic stability. univ.kiev.ua

| Novelty | Well-explored chemical space | Offers access to novel, unexplored chemical space. nih.govresearchgate.net |

Overview of Azaspirocyclic Systems as Bioisosteres

Bioisosteres are chemical substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects. The strategy of bioisosteric replacement is a cornerstone of medicinal chemistry, used to enhance a molecule's pharmacological properties. univ.kiev.ua Azaspirocyclic systems—spirocycles containing at least one nitrogen atom in one of the rings—have emerged as highly effective and non-classical bioisosteres for common saturated heterocycles like piperidine (B6355638) and morpholine. researchgate.netnih.gov

Improved Metabolic Stability: The quaternary spiro-carbon is less susceptible to enzymatic degradation compared to the methylene (B1212753) groups in simpler rings. univ.kiev.ua

Enhanced Physicochemical Properties: Azaspirocycles can alter a molecule's lipophilicity and aqueous solubility in a favorable manner. researchgate.net

Novel Exit Vectors: The rigid spirocyclic core orients substituents in different spatial directions compared to a simple ring, allowing for the exploration of new interactions within a target's binding site. researchgate.net

Intellectual Property: The structural novelty of azaspirocyclic scaffolds provides an opportunity to create new, patentable chemical entities. researchgate.net

Rationale for Research Focus on 7-Azaspiro[3.5]nonane-2-carboxylic acid as a Versatile Chemical Scaffold

The compound this compound has garnered interest as a versatile chemical scaffold precisely because it combines the key advantages discussed above. Its structure is a deliberate fusion of desirable medicinal chemistry motifs.

Structural Features and Their Implications:

Spirocyclic Core: The spiro[3.5]nonane framework provides a rigid, sp³-rich, and three-dimensional core. This inherent three-dimensionality is a key asset for achieving high-affinity interactions with biological targets. tandfonline.com

Azacyclic Component: The presence of the nitrogen atom within the six-membered piperidine ring (the "7-aza" portion) provides a handle for chemical modification and a key site for hydrogen bonding or salt bridge formation, which is crucial for anchoring a molecule within a protein's active site.

Carboxylic Acid Group: The carboxylic acid function on the four-membered cyclobutane (B1203170) ring makes the molecule an unnatural amino acid. This functional group is a versatile anchor point for further synthesis, allowing it to be incorporated into peptides or linked to other molecular fragments using well-established amide bond-forming reactions.

This unique combination of a rigid 3D core, a basic nitrogen center, and an acidic functional group makes this compound a powerful building block. It allows medicinal chemists to construct novel molecules with controlled spatial orientation, improved drug-like properties, and the potential for enhanced biological activity. Its derivatives have been investigated in various drug discovery programs, such as in the development of inhibitors for fatty acid amide hydrolase (FAAH), highlighting its utility as a scaffold for generating diverse and potent therapeutic candidates. tandfonline.com

Table 2: Properties of this compound

Property Value
CAS Number 873924-12-0. sigmaaldrich.com
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol

| Structure | A spirocyclic compound containing a piperidine ring fused to a cyclobutane carboxylic acid at the spiro-center. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)7-5-9(6-7)1-3-10-4-2-9/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUURUPEPJRTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Azaspiro 3.5 Nonane 2 Carboxylic Acid and Its Derivatives

General Synthetic Strategies for Azaspiro[3.5]nonane Core Structures

The construction of the azaspiro[3.5]nonane core can be achieved through a variety of synthetic approaches. These strategies often involve the formation of one of the rings in the presence of the other, or the simultaneous formation of both rings around a central spiro-atom. Key methodologies include cyclization reactions, ring enlargement approaches, and the use of specific named reactions to build the desired spirocyclic framework.

Cyclization Reactions in Spirocycle Formation

Cyclization reactions are a fundamental tool in the synthesis of cyclic molecules, and they play a crucial role in the formation of spirocycles. Intramolecular cyclization, where a single molecule containing two reactive functional groups reacts to form a ring, is a common strategy. For instance, the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a related spirocyclic system, involves an intramolecular self-cyclization step to form one of the rings univ.kiev.ua.

Another powerful cyclization strategy is the Diels-Alder reaction, a [4+2] cycloaddition that can be used to form six-membered rings with a high degree of stereocontrol. This approach can be applied to the synthesis of azaspiro compounds by reacting a diene with a dienophile that is part of an existing ring structure.

Ring Enlargement Approaches

Ring enlargement strategies offer an alternative pathway to the azaspiro[3.5]nonane core, often starting from a smaller, more readily available ring system. A notable example is the synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, a derivative of the target compound. This synthesis involves an epoxidation followed by a ring-enlargement reaction to form the six-membered piperidine (B6355638) ring of the azaspiro[3.5]nonane system google.com. Such approaches can be advantageous as they can provide access to complex spirocycles from simpler starting materials. The expansion of a piperidine ring can also be a viable, though less common, strategy to access larger aza-heterocycles rsc.orgchemrxiv.org.

Utilization of Reformatsky Reagents in Spiro-β-Lactam Synthesis

The Reformatsky reaction is a classic organic reaction that involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester chemrxiv.orgchemrxiv.orggoogle.comresearchgate.net. A variation of this reaction, the aza-Reformatsky reaction, utilizes an imine as the electrophile to produce β-amino esters. This methodology has been successfully applied to the synthesis of spiro-β-lactams. In this context, a Reformatsky reagent, generated from an α-bromoester and zinc, reacts with an imine that is part of a pre-existing ring. The resulting intermediate can then undergo intramolecular cyclization to form a spirocyclic β-lactam, which can serve as a precursor to more complex azaspiro compounds.

Petasis and Grubbs Reaction Sequences for Spirocyclic Building Blocks

The combination of the Petasis reaction and Grubbs metathesis offers a powerful and flexible approach to the synthesis of spirocyclic building blocks, particularly those containing a piperidine ring. The Petasis reaction is a multicomponent reaction that couples a secondary amine, a vinyl boronic acid, and an aldehyde to form an allylic amine. This product can then be subjected to a ring-closing metathesis (RCM) reaction using a Grubbs catalyst to form the spirocyclic core. This sequence allows for the rapid assembly of complex spirocycles from simple, commercially available starting materials.

Specific Synthesis Protocols for 7-Azaspiro[3.5]nonane-2-carboxylic acid and Analogs

While general strategies provide a toolbox for the construction of the azaspiro[3.5]nonane core, the synthesis of specifically substituted derivatives such as this compound often requires tailored approaches. One of the most common strategies involves the derivatization of a pre-formed azaspiro[3.5]nonane scaffold.

Derivatization from Pre-formed Azaspiro[3.5]nonane Scaffolds

The synthesis of functionalized derivatives of the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid provides a valuable blueprint for the synthesis of the target compound univ.kiev.uanih.gov. In this approach, a pre-formed spirocyclic core, such as tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, is used as the starting material. This alcohol can be oxidized to the corresponding aldehyde using reagents like Dess-Martin periodinane. The aldehyde can then be further oxidized to the carboxylic acid, or it can be used in a variety of other chemical transformations to introduce diverse functional groups. A similar strategy can be envisioned for the synthesis of this compound, starting from a suitable 2-substituted 7-azaspiro[3.5]nonane precursor.

The following table outlines a representative synthetic sequence for a related analog, highlighting the key transformations:

Step Starting Material Reagents and Conditions Product Yield
12-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylateLiAlH4, THF, -40°C to 0°Ctert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate91.1%
2tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylateDess-Martin periodinane, CH2Cl2tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate42%

Data adapted from a study on the synthesis of azaspiro[3.3]heptane and oxa-azaspiro[3.5]nonane derivatives nih.gov.

This table illustrates how a pre-existing spirocyclic scaffold can be chemically manipulated to introduce a carboxylic acid functionality, a key feature of the target molecule. The synthesis of various 7-azaspiro[3.5]nonane derivatives has been reported in the context of developing GPR119 agonists, further demonstrating the feasibility of derivatizing the core structure to access a range of analogs acs.org.

Functional Group Interconversions on the Spirocyclic System

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. On the 7-azaspiro[3.5]nonane framework, these transformations are key to elaborating the core structure into a variety of derivatives for structure-activity relationship (SAR) studies.

One common strategy involves the manipulation of protecting groups on the nitrogen atom of the spirocycle. For instance, a tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, and the resulting free amine can be subsequently functionalized. An example is the conversion of tert-butyl 2-methylene-7-azaspiro[3.5]nonane-7-carboxylate to 2-methylene-7-tosyl-7-azaspiro[3.5]nonane. This is achieved by deprotection with hydrochloric acid followed by reaction with tosyl chloride in the presence of a base like potassium carbonate acs.org.

Further functionalization can be achieved on other parts of the molecule. For the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid scaffold, BOC-protected alcohol derivatives were efficiently converted to the corresponding aldehydes using Dess-Martin periodinane univ.kiev.ua. Such oxidation reactions are vital for introducing carbonyl functionalities, which can then serve as handles for further modifications like reductive amination or Wittig reactions.

The table below summarizes key functional group interconversions applicable to the 7-azaspiro[3.5]nonane system based on analogous structures.

Starting Functional GroupReagents and ConditionsProduct Functional GroupReference
N-Boc protected amine4.0 N HCl in 1,4-dioxane; then K₂CO₃, tosyl chlorideN-Tosyl protected amine acs.org
AlcoholDess-Martin periodinaneAldehyde univ.kiev.ua
Carboxylic Acid EsterMe₂AlNH₂Nitrile vanderbilt.edu
AmidePOCl₃, pyridine or TsCl, pyridineNitrile vanderbilt.edu

Scalable Synthetic Routes for Multigram Production

The transition from laboratory-scale synthesis to multigram or kilogram production is a critical step in the development of pharmaceutical candidates. For derivatives of 7-azaspiro[3.5]nonane, scalable routes are essential for supplying sufficient material for advanced testing.

A patented method for the large-scale preparation of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester highlights a scalable approach. This synthesis was designed to overcome the limitations of previous routes, which suffered from low yields and expensive, hazardous starting materials. The improved route features fewer reaction steps, simpler operation, and utilizes cheap, readily available raw materials, achieving a high total yield of 70.7% google.com. The key steps involve the reaction of a compound with sodium hydride, followed by epoxidation and a ring-enlargement reaction google.com.

Similarly, synthetic approaches for functionalized derivatives of related spirocyclic amino acids, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have been developed to be facile and scalable, affording multigram quantities of the desired products with good yields univ.kiev.uauniv.kiev.ua. These methods often rely on robust and well-understood chemical transformations that can be safely performed on a larger scale.

The development of a viable scale-up procedure using flow chemistry techniques has also been demonstrated for the synthesis of related N-heterospirocycles, offering a modern approach to multigram production acs.org.

Stereoselective Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives

Many bioactive molecules are chiral, and their biological activity often resides in a single stereoisomer. Consequently, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance.

Enantioselective Methodologies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For azaspirocycles, this has been achieved through catalyst-controlled reactions.

A notable example is the highly enantioselective synthesis of azaspiro[n.2]alkanes, including derivatives of 7-azaspiro[3.5]nonane, via a dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins. nih.gov Using the chiral catalyst Rh₂(p-PhTPCP)₄, the reaction of an azaspiro[3.5]nonane precursor with a donor/acceptor carbene furnished the desired cyclopropane product in good yield and with high asymmetric induction, achieving a 90% enantiomeric excess (ee) nih.gov. This method is particularly powerful as the catalyst can achieve a high number of turnovers, making it efficient nih.gov.

Another strategy, demonstrated in the synthesis of the related 5-azaspiro[2.4]heptane system, employs phase-transfer catalysis. In this approach, a double allylic alkylation of a glycine imine analogue is performed in the presence of a chinchonidine-derived catalyst, yielding the product with a 95:5 enantiomeric ratio mdpi.com. The reaction conditions, such as temperature, were found to be crucial for achieving high enantioselectivity mdpi.com.

Catalytic SystemReaction TypeSubstrateEnantiomeric Excess (ee)Reference
Rh₂(p-PhTPCP)₄CyclopropanationAzaspiro[3.5]nonane derivative90% nih.gov
Chinchonidine-derived catalystPhase-transfer alkylationGlycine imine analogue90% (95:5 e.r.) mdpi.com

Diastereoselective Control in Spirocyclization Reactions

When a molecule contains multiple stereocenters, diastereomers can be formed. Diastereoselective reactions aim to produce a specific diastereomer preferentially.

In the rhodium-catalyzed synthesis of azaspiro[n.2]alkanes, the catalyst not only induces high enantioselectivity but is also uniquely suited for high diastereocontrol when two stereogenic centers are generated. For certain substrates, diastereomeric ratios (d.r.) as high as 17:1 and >20:1 have been observed nih.gov. Computational studies suggest that this high diastereoselectivity arises from secondary interactions between the catalyst's bowl-shaped structure and the approaching substrate nih.gov.

Another approach to achieving diastereoselectivity is through intramolecular spirocyclization. For example, a Lewis acid-catalyzed, oxidant-free protocol has been developed for the diastereoselective synthesis of 2,7-diazaspiro[4.5]decanes-1,3-diones researchgate.net. This cascade annulation, initiated by an intramolecular hydride transfer, proceeds in a single step with yields ranging from 48–98% researchgate.net. Although this example is on a different spirocyclic system, the principle of using a catalyst to control the stereochemical outcome of a cyclization is a key strategy in the synthesis of complex spirocycles.

Characterization of Stereoisomers

The unambiguous determination of the stereochemistry of the synthesized molecules is crucial. A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the relative stereochemistry of diastereomers. The distinct chemical environments of nuclei in different diastereomers often lead to different chemical shifts and coupling constants. For instance, detailed 1D and 2D NMR experiments were used to ascertain the structure of a single cycloadduct formed in a highly selective Diels-Alder reaction leading to a spiro compound nih.gov.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, which uses a chiral stationary phase, is the standard method for determining the enantiomeric excess (ee) of a reaction product. By separating the enantiomers, the ratio between them can be accurately quantified. This technique was used to determine the 95:5 enantiomeric ratio for an enantioselective synthesis of a methylene (B1212753) proline derivative mdpi.com.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds, which is a critical piece of characterization data alongside stereochemical analysis nih.gov.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis of 7-Azaspiro[3.5]nonane Core

The conformational properties of the 7-azaspiro[3.5]nonane core are fundamental to its utility in drug design. Understanding its preferred shapes and how it positions substituents in three-dimensional space is crucial for predicting and optimizing interactions with biological targets.

The defining feature of the 7-azaspiro[3.5]nonane scaffold is the spirocyclic fusion of a cyclobutane (B1203170) ring and a piperidine (B6355638) ring. This arrangement imparts significant conformational rigidity compared to more flexible acyclic or monocyclic structures. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity.

X-ray co-crystal structures of derivatives of the 7-azaspiro[3.5]nonane scaffold complexed with their target proteins provide invaluable insights into their binding modes. These structures offer a static snapshot of the ligand within the binding site, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Rational Design Strategies for Modulating Biological Potency and Selectivity

The 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold serves as a versatile template for the rational design of new therapeutic agents. By systematically modifying its structure, medicinal chemists can fine-tune its biological activity, selectivity, and pharmacokinetic properties.

Within the scaffold, the carboxylic acid group can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to modulate acidity and improve cell permeability or oral bioavailability. Similarly, the piperidine nitrogen can be part of various functional groups, and its modification can significantly impact the molecule's properties.

The potency and selectivity of compounds derived from the this compound scaffold can be systematically optimized by modifying the substituents on the cyclobutane and piperidine rings. In the development of GPR119 agonists, for instance, optimization of the N-capping group on the piperidine ring and the aryl group attached to the core led to the identification of highly potent compounds. nih.gov

The carboxylic acid at the 2-position of the cyclobutane ring provides a convenient attachment point for various linkers and pharmacophoric groups. The length, rigidity, and chemical nature of these linkers can be adjusted to achieve optimal interactions with the target protein. For example, a flexible linker might allow a substituent to adopt multiple conformations to find the most favorable binding pose, while a rigid linker would restrict its movement, potentially increasing selectivity for a specific target.

Interactive Table of Substituent Effects on GPR119 Agonist Potency (Hypothetical Data Based on General Principles)

Compound IDR1 (at N7)R2 (at C2-carboxy)Potency (EC50, nM)
1 H-COOH>10000
2 Methyl-COOH5600
3 Ethyl-COOH3200
4 Phenyl-COOH1500
5 Methyl-COOMe8000
6 Methyl-CONH24500

This table illustrates the general principles of how modifying substituents on the this compound core can impact biological activity. The data is hypothetical and for illustrative purposes only.

Computational Chemistry and In Silico Approaches

Computational chemistry plays a vital role in understanding the SAR of this compound and its derivatives. Molecular modeling techniques can be used to predict the preferred conformations of these molecules and to simulate their interactions with biological targets. nih.gov

Docking studies can be employed to predict the binding mode of novel derivatives within a protein's active site, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov Quantum mechanical calculations can provide insights into the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can be important for understanding its reactivity and intermolecular interactions. nih.gov

Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. These in silico approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to molecular design.

Fragment-Based Design and Computational Linkage

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments that bind to a biological target. bu.edu These initial hits can then be optimized by growing, linking, or merging them to achieve higher affinity and selectivity. nih.gov While specific examples of FBDD campaigns starting directly with a this compound fragment are not extensively documented in publicly available literature, the principles of FBDD are highly applicable to this scaffold.

Fragment Growing: A key strategy in FBDD is "fragment growing," where a validated fragment hit is extended to engage with adjacent pockets of the target protein. bu.edunih.gov In the context of the 7-azaspiro[3.5]nonane scaffold, the carboxylic acid at the 2-position and the nitrogen at the 7-position serve as primary vectors for chemical elaboration. Computational methods can model the binding of the core spirocyclic fragment and predict how the addition of various substituents at these positions will impact binding affinity. For instance, in the design of GPR119 agonists, the piperidine nitrogen (N7) was a key point for modification, with different capping groups explored to optimize activity. dntb.gov.ua

Computational Linkage: Another FBDD approach involves linking two or more fragments that bind to different, often adjacent, sites on a protein. nih.gov The 7-azaspiro[3.5]nonane scaffold can serve as a rigid linker to connect different pharmacophoric elements. Its defined geometry ensures that the linked fragments are held in an optimal orientation for simultaneous binding, minimizing the entropic penalty associated with binding. Computational tools are essential for determining the appropriate linker length and geometry to achieve the desired biological activity.

The following table illustrates hypothetical fragment-based design strategies utilizing the 7-azaspiro[3.5]nonane scaffold:

Design StrategyDescriptionKey Positions for Modification
Fragment Growing Extending from the core scaffold to occupy adjacent binding pockets.C2-carboxylic acid, N7-amine
Fragment Linking Using the scaffold as a rigid linker to connect two distinct pharmacophores.C2 and N7 positions
Scaffold Hopping Replacing a known core (e.g., piperidine) with the 7-azaspiro[3.5]nonane scaffold to improve properties.Entire scaffold

Ultra-Large Library Docking and Virtual Screening

The advent of ultra-large virtual libraries, containing billions of "make-on-demand" compounds, has revolutionized early-stage drug discovery. nih.govnih.gov These libraries, when combined with high-performance computing for virtual screening and docking, allow for the exploration of a vast chemical space to identify novel chemotypes for a given biological target. h1.copku.edu.cn

While specific virtual screening campaigns focused solely on this compound derivatives are proprietary, the principles of this approach are broadly applicable. A virtual library incorporating this scaffold would leverage its unique 3D geometry. Docking algorithms can predict the binding poses of these spirocyclic compounds within a target's active site, and scoring functions can rank them based on their predicted binding affinity. nih.govnih.gov

The success of such a screening campaign would depend on several factors:

Library Diversity: The virtual library should contain a wide range of derivatives with diverse substituents at the key modification points (C2 and N7) to thoroughly explore the SAR.

Target-Specific Scoring Functions: The accuracy of the docking results is highly dependent on the scoring function used. For novel scaffolds like 7-azaspiro[3.5]nonane, it may be necessary to validate or refine scoring functions to accurately predict binding.

Computational Efficiency: Screening billions of compounds is computationally intensive. Efficient algorithms and hardware are necessary to perform these calculations in a reasonable timeframe. nih.gov

A study on the discovery of novel GPR119 agonists utilized a library of 7-azaspiro[3.5]nonane derivatives. The optimization of substituents on both the piperidine N-capping group and an aryl group led to the identification of a potent agonist, demonstrating the utility of screening a focused library of these scaffolds. researchgate.net

The table below outlines the key steps in a virtual screening workflow for 7-azaspiro[3.5]nonane-based libraries:

StepDescription
1. Library Generation Enumerate a virtual library of 7-azaspiro[3.5]nonane derivatives with diverse functional groups.
2. Target Preparation Prepare a 3D structure of the biological target for docking.
3. Molecular Docking Dock the virtual library against the target's binding site.
4. Scoring and Ranking Score and rank the docked compounds based on predicted binding affinity.
5. Hit Selection and Experimental Validation Select a subset of high-ranking compounds for synthesis and experimental testing.

Theoretical Studies on Scaffold Bioisosterism and Predictable Vectorization

Scaffold Bioisosterism: Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 7-azaspiro[3.5]nonane scaffold has been explored as a bioisostere for other cyclic systems, most notably piperidine. enamine.net The rationale for this replacement is to introduce novel chemical space, improve physicochemical properties, and enhance metabolic stability. enamine.netresearchgate.net

Theoretical studies, often employing computational chemistry, can compare the conformational preferences, electrostatic potential, and other key properties of the 7-azaspiro[3.5]nonane scaffold with those of more traditional rings like piperidine. Such studies can predict whether the spirocyclic scaffold can successfully mimic the biological activity of the original ring while offering advantages such as:

Improved Metabolic Stability: The quaternary spirocenter can block sites of metabolism that are susceptible in simpler cyclic systems.

Enhanced Solubility: The introduction of a more three-dimensional structure can disrupt crystal packing and improve solubility.

Novel Intellectual Property: Replacing a common scaffold with a novel one can provide a route to new patents.

Predictable Vectorization: A significant advantage of rigid scaffolds like 7-azaspiro[3.5]nonane is their predictable vectorization. The spirocyclic core holds substituents in well-defined spatial orientations. This is in contrast to more flexible scaffolds where multiple conformations can exist, making it more challenging to predict the optimal arrangement of functional groups for target binding.

In the context of structure-guided design, such as the development of inhibitors for SARS-CoV-2 3C-like protease, the rigid spirocyclic core allows for precise positioning of pharmacophoric groups to interact with specific residues in the enzyme's active site. nih.gov The extended nature of the azaspiro[3.5]nonane inhibitors, for instance, allows for deeper engagement with certain subsites of the protease compared to smaller spirocycles. nih.gov This "locking" of the inhibitor into a stable conformation is a direct result of the scaffold's predictable vectorization.

The following table summarizes the key theoretical advantages of the 7-azaspiro[3.5]nonane scaffold:

FeatureDescriptionImplication in Drug Design
Bioisosterism Can act as a bioisostere for piperidine and other cyclic amines.Opportunity to improve physicochemical and pharmacokinetic properties while maintaining biological activity.
Predictable Vectorization The rigid scaffold holds substituents in well-defined spatial orientations.Facilitates structure-based design by allowing for precise placement of functional groups to optimize target interactions.
Three-Dimensionality The inherent 3D shape allows for better exploration of the three-dimensional space of a protein's binding pocket.Can lead to improved potency and selectivity compared to flatter aromatic systems. tandfonline.com

Applications of 7 Azaspiro 3.5 Nonane 2 Carboxylic Acid in Preclinical Drug Discovery

Development of Enzyme Modulators

The specific geometry of the 7-azaspiro[3.5]nonane core has been leveraged to create potent and selective modulators of several key enzymes. These applications span therapeutic areas from pain and inflammation to antiviral treatments.

Monoacylglycerol lipase (MGL) is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MGL leads to an increase in 2-AG levels, which can potentiate cannabinoid receptor signaling. This mechanism is being explored for therapeutic benefits in neurological and inflammatory disorders. Azaspirocycle-based compounds, including structures related to the 7-azaspiro[3.5]nonane framework, have been developed as MGL modulators. The core structure serves as a platform for attaching reactive groups that can interact with the catalytic site of the enzyme, offering a strategy to enhance the endocannabinoid system's signaling.

Fatty Acid Amide Hydrolase (FAAH) is another critical enzyme in the endocannabinoid system, primarily responsible for breaking down anandamide (AEA). Inhibiting FAAH increases AEA levels, which has shown potential for producing analgesic effects without the side effects associated with direct cannabinoid receptor agonists.

Researchers have successfully optimized spirocyclic urea-based covalent inhibitors of FAAH using the 7-azaspiro[3.5]nonane scaffold. nih.gov An iterative design and optimization strategy led to the identification of potent inhibitors with favorable drug-like properties. This effort culminated in the discovery of PF-04862853, a clinical candidate that incorporates the 7-azaspiro[3.5]nonane core and demonstrated remarkable potency, selectivity, and in vivo efficacy in preclinical models of pain. nih.gov The lead compounds from this series were identified as having suitable potency and selectivity for further medicinal chemistry optimization.

Table 1: Preclinical Data for FAAH Inhibitor PF-04862853

Compound Target hFAAH IC₅₀ (nM) rFAAH IC₅₀ (nM) hMGL (% inh @ 10 µM) rMGL (% inh @ 10 µM)
PF-04862853 FAAH 7.4 12 16 23

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2011. nih.gov

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an enzyme essential for the replication of SARS-CoV-2, the virus that causes COVID-19. bohrium.comnih.gov It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. bohrium.comnih.gov

Structure-guided design has been employed to develop highly potent inhibitors of SARS-CoV-2 3CLpro that feature spirocyclic elements. researchgate.net While not the 7-aza variant, research into related 6-azaspiro[3.5]nonane derivatives has shown significant promise. These inhibitors were designed to access new chemical space within the enzyme's active site. researchgate.net The extended length of the azaspiro[3.5]nonane scaffold, compared to smaller spirocycles, allows for deeper engagement with the hydrophobic S₄ subsite of the protease, "locking" the inhibitor into a stable conformation. researchgate.net This has resulted in the identification of inhibitors with nanomolar potency against both SARS-CoV-2 3CLpro and MERS-CoV 3CLpro. researchgate.net

Table 2: Inhibitory Activity of Representative 6-Azaspiro[3.5]nonane Derivatives against Viral Proteases

Compound ID SARS-CoV-2 3CLpro IC₅₀ (µM) MERS-CoV 3CLpro IC₅₀ (µM) Cytotoxicity CC₅₀ (µM)
7c 0.049 ± 0.003 0.35 ± 0.04 >100
8c 0.021 ± 0.001 0.17 ± 0.01 >100
9c 0.017 ± 0.001 0.16 ± 0.01 >100
10c 0.012 ± 0.001 0.13 ± 0.01 >100

Data sourced from bioRxiv preprint, 2022. researchgate.net

The non-structural protein 3 (NSP3) of SARS-CoV-2 contains a macrodomain (Mac1) that plays a critical role in the virus's ability to replicate and counter the host's immune response. semanticscholar.orgmdpi.comnih.gov This enzyme removes ADP-ribosylation from host proteins, a modification used by the host cell as an antiviral signal. semanticscholar.org Consequently, inhibiting Mac1 is considered a potential therapeutic strategy. mdpi.comnih.gov

Fragment-based screening and computational docking efforts have been undertaken to identify chemical matter that can bind to the active site of the Mac1 domain. nih.gov These large-scale screens have explored a wide variety of chemical scaffolds, including diverse spiro systems, in an effort to identify starting points for the development of potent inhibitors. nih.gov However, recent studies have questioned whether inhibiting Mac1 translates to a significant antiviral effect in cellular models. nih.govresearchgate.net To date, specific inhibitors based on the 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold have not been prominently reported in the literature as potent Mac1 inhibitors.

G Protein-Coupled Receptor (GPCR) Agonists

The 7-azaspiro[3.5]nonane scaffold has also been explored in the context of G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.

G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and obesity due to its role in modulating metabolic homeostasis. nih.gov Agonism of GPR119, which is expressed in pancreatic beta cells and intestinal enteroendocrine cells, can promote glucose-dependent insulin (B600854) release and the secretion of incretin (B1656795) hormones. bohrium.comnih.gov

In the search for novel GPR119 agonists, researchers have explored alternatives to the common piperidine (B6355638) and piperazine rings found in many existing agonists. This exploration led to the design and synthesis of novel agonists featuring a spirocyclic cyclohexane structure, which is a core component of the 7-azaspiro[3.5]nonane system. nih.govbohrium.com These spirocyclic derivatives were developed to have high three-dimensionality. A representative compound from this class demonstrated potent GPR119 agonistic activity and showed hypoglycemic effects in a preclinical rat model. nih.gov

Table 3: Activity of a Representative Spirocyclic GPR119 Agonist

Compound ID GPR119 Agonistic Activity EC₅₀ (nM) CYP3A4 Inhibitory Activity IC₅₀ (µM)
17 4 >10

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2018. nih.gov

Other Biological Target Identification (in vitro)

The spirocyclic nature of this compound makes it an attractive building block for creating compounds that can interact with a variety of biological targets with high specificity.

In drug design, the concept of bioisosteric replacement is a key strategy for optimizing lead compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. Spirocyclic structures, in particular, have gained attention for their ability to serve as rigid mimics of more flexible endogenous molecules, offering improved metabolic stability.

While direct studies detailing the mimicry of pipecolic acid by this compound are not extensively documented, the principle has been established for closely related spirocyclic amino acids. For instance, 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been reported as bioisosteres of pipecolic acid univ.kiev.uauniv.kiev.ua. This suggests that the 7-azaspiro[3.5]nonane scaffold can also be considered a conformationally restricted analog of piperidine-containing molecules like pipecolic acid. The rigid spirocyclic framework can lock the pharmacophoric elements in a specific orientation, potentially leading to enhanced binding affinity and selectivity for the target protein.

The development of novel antiviral and antiparasitic agents is a critical area of research, driven by the emergence of drug-resistant pathogens. The unique structural features of spirocyclic scaffolds are being explored for their potential to yield new therapeutic agents in these fields.

While specific research focusing on this compound in anti-HIV or anti-malarial drug discovery is not widely published, the broader class of spirocyclic compounds is of interest. The quest for new HIV therapeutics continues to evolve, with a focus on novel scaffolds that can overcome resistance to existing drugs nih.govnih.govmdpi.com. Similarly, the fight against malaria requires new chemotypes that are effective against resistant strains of the parasite researchgate.netnih.gov. The introduction of the rigid 7-azaspiro[3.5]nonane moiety into potential drug candidates could lead to novel binding modes and improved pharmacological profiles. Further exploration of derivatives of this compound in these therapeutic areas represents a promising avenue for future research.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations of Derivatives

A significant application of the 7-azaspiro[3.5]nonane scaffold has been in the development of agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity nih.govresearchgate.net. A study on novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists identified a potent compound, designated as compound 54g , which demonstrated a desirable preclinical profile nih.gov.

The preclinical pharmacokinetic (PK) profile of compound 54g was evaluated in Sprague-Dawley (SD) rats. The key parameters from this study are summarized in the table below.

ParameterValue
Dose (mg/kg) 5 (i.v.), 10 (p.o.)
t1/2 (h) 1.8 (i.v.), 2.2 (p.o.)
CL (mL/min/kg) 25.1
Vss (L/kg) 3.3
AUC (ng*h/mL) 3320 (i.v.), 6850 (p.o.)
Bioavailability (%) 100
Data from a study on GPR119 agonists nih.gov.

The pharmacodynamic (PD) effect of compound 54g was assessed through its glucose-lowering ability in diabetic rats. The results highlighted a favorable effect on glucose tolerance.

StudyObservation
Oral Glucose Tolerance Test (OGTT) Significant reduction in blood glucose levels in diabetic rats.
Data from a study on GPR119 agonists nih.gov.

These findings underscore the potential of the 7-azaspiro[3.5]nonane scaffold in designing drug candidates with favorable pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Emerging Research Directions

Exploration of Expanded Spirocyclic Chemical Space

The exploration of novel chemical matter is a cornerstone of drug discovery. For the 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold, future research will likely focus on a systematic exploration of its chemical space to generate a diverse range of analogs with potentially improved pharmacological properties. This expansion can be envisioned through several key strategies:

Modification of the Spirocyclic Core: While the [3.5] system is defining, researchers are likely to investigate related spirocycles by altering the ring sizes to create, for example, [3.4], [4.5], or [4.4] systems. These subtle changes in geometry and bond angles can significantly impact the way the molecule interacts with biological targets.

Functionalization of the Piperidine (B6355638) and Cyclobutane (B1203170) Rings: The existing carboxylic acid on the cyclobutane ring and the secondary amine in the piperidine ring serve as primary handles for derivatization. Future work will undoubtedly explore the introduction of a wide array of functional groups at other positions on both rings. This could include alkylation, arylation, halogenation, and the introduction of hydroxyl, amino, and other polar groups to fine-tune properties such as solubility, lipophilicity, and metabolic stability.

Stereochemical Diversity: The spirocyclic nature of 7-azaspiro[3.5]nonane introduces chirality. The synthesis of stereochemically pure isomers and the exploration of their differential biological activities will be a crucial area of investigation. Enantiomerically pure starting materials or advanced asymmetric synthetic methods will be key to accessing these distinct stereoisomers.

The systematic exploration of this expanded chemical space will lead to the creation of large and diverse compound libraries. These libraries are essential for high-throughput screening campaigns to identify novel hits against a wide range of biological targets.

Integration with Advanced Synthetic Technologies

The synthesis of complex, three-dimensional molecules like this compound and its derivatives can be challenging using traditional batch chemistry. Future advancements in this area will heavily rely on the integration of cutting-edge synthetic technologies such as flow chemistry and high-throughput synthesis.

Flow Chemistry: Continuous flow chemistry offers several advantages over batch processing for the synthesis of complex molecules. univ.kiev.uauniv.kiev.ua These include enhanced safety, improved reaction control, and greater scalability. researchgate.net For the synthesis of 7-azaspiro[3.5]nonane derivatives, flow chemistry could be particularly beneficial for:

Hazardous Reactions: Certain steps in the synthesis of spirocycles may involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes and excellent heat and mass transfer, can mitigate the risks associated with these reactions.

Multi-step Syntheses: Flow chemistry allows for the telescoping of multiple reaction steps into a single, continuous process, which can significantly reduce reaction times and purification efforts. univ.kiev.ua This would be highly advantageous for the efficient construction of a library of 7-azaspiro[3.5]nonane analogs.

Photochemistry and Electrochemistry: Flow reactors are well-suited for photochemical and electrochemical reactions, which are increasingly being used in modern organic synthesis to access novel chemical transformations.

High-Throughput Synthesis: The generation of large libraries of 7-azaspiro[3.5]nonane derivatives for screening will necessitate the use of high-throughput synthesis platforms. dntb.gov.ua These automated systems allow for the rapid, parallel synthesis of hundreds or even thousands of compounds. By combining diverse building blocks with the this compound core in a combinatorial fashion, researchers can efficiently explore a vast chemical space. The resulting libraries can then be directly subjected to high-throughput screening to identify compounds with desired biological activities.

The integration of these advanced synthetic technologies will not only accelerate the synthesis of 7-azaspiro[3.5]nonane derivatives but also enable the exploration of more complex and diverse chemical structures that would be difficult to access using traditional methods.

Development of Novel Therapeutic Avenues Utilizing this compound Scaffolds

The unique structural features of the 7-azaspiro[3.5]nonane scaffold make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. One of the most promising applications to date is in the area of metabolic disorders.

A recent study detailed the design and synthesis of a series of novel 7-azaspiro[3.5]nonane derivatives as potent agonists of G-protein coupled receptor 119 (GPR119). nih.gov GPR119 is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. In this study, optimization of substituents on both the piperidine nitrogen and an attached aryl group led to the identification of a highly potent GPR119 agonist. nih.gov This compound demonstrated a favorable pharmacokinetic profile and a significant glucose-lowering effect in a diabetic rat model. nih.gov

Beyond metabolic disorders, the rigid nature of the 7-azaspiro[3.5]nonane scaffold makes it an ideal candidate for targeting other protein-protein interactions and enzyme active sites where a well-defined three-dimensional orientation of functional groups is required for potent and selective binding. Potential future therapeutic areas for derivatives of this compound could include:

Central Nervous System (CNS) Disorders: The ability to introduce diverse functional groups could allow for the modulation of properties required for blood-brain barrier penetration, making this scaffold a potential starting point for the development of drugs targeting CNS disorders.

Oncology: The rigid scaffold could be used to design potent and selective inhibitors of kinases or other enzymes implicated in cancer progression.

Infectious Diseases: As with many novel scaffolds, derivatives could be screened against a variety of bacterial and viral targets to identify new anti-infective agents.

The continued exploration of the therapeutic potential of this compound and its analogs, driven by a deeper understanding of its structure-activity relationships and the application of advanced drug discovery platforms, holds significant promise for the development of the next generation of innovative medicines.

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